

Comparing spectroscopic data of 1,3-Di-p-tolylthiourea with literature

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Compound of Interest

Compound Name: 1,3-Di-p-tolylthiourea

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Spectroscopic Analysis of 1,3-Di-p-tolylthiourea: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data with Literature Values

This guide provides a comparative analysis of the spectroscopic data for **1,3-Di-p-tolylthiourea** with data reported in the literature for structurally similar compounds. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for **1,3-Di-p-tolylthiourea**, this guide utilizes data from closely related analogues, namely 1,3-diphenylthiourea and 1,3-di-o-tolylthiourea, to provide a predictive and comparative framework. This approach allows for the critical evaluation of experimentally obtained data and aids in the structural elucidation and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the expected and literature-reported spectroscopic data for **1,3-Di-p-tolylthiourea** and its analogues.

Table 1: FT-IR Spectroscopic Data Comparison

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹) for 1,3-Di-p-tolylthiourea	Literature Wavenumber (cm ⁻¹) for 1,3-Diphenylthiourea[1] [2]
N-H	Stretching	3100-3300	3113, 3062, 3042, 3020
C-H (aromatic)	Stretching	3000-3100	~3050
C-H (methyl)	Stretching	2850-2970	-
C=S	Stretching	1100-1300	~1268
C-N	Stretching	1300-1400	~1320
C=C (aromatic)	Stretching	1450-1600	1498

Table 2: ¹H NMR Spectroscopic Data Comparison

Proton	Expected Chemical Shift (δ, ppm) for 1,3-Di-p-tolylthiourea	Literature Chemical Shift (δ, ppm) for 1,3-Di-o-tolylthiourea[3]	Literature Chemical Shift (δ, ppm) for 1,3-Diphenylthiourea[4]
N-H	8.0 - 9.5	7.7 - 7.8	8.2 - 9.75
Aromatic C-H	7.0 - 7.5	7.20 - 7.38	7.12 - 7.50
Methyl (CH ₃)	2.2 - 2.4	2.29 - 2.30	-

Note: Solvent used for literature data of analogues is CDCl₃ and DMSO-d₆.

Table 3: ¹³C NMR Spectroscopic Data Comparison

Carbon	Expected Chemical Shift (δ , ppm) for 1,3-Di-p-tolylthiourea	Literature Chemical Shift (δ , ppm) for 1,3-Di-o-tolylthiourea[5]
C=S	180 - 185	Not explicitly stated, but expected in this region.
Aromatic C (quaternary)	135 - 140	Not explicitly stated, but expected in this region.
Aromatic C-H	120 - 135	Not explicitly stated, but expected in this region.
Methyl (CH ₃)	20 - 25	Not explicitly stated, but expected in this region.

Table 4: UV-Vis Spectroscopic Data

Transition	Expected λ_{max} (nm) for 1,3-Di-p-tolylthiourea
$\pi \rightarrow \pi$	250 - 280
$n \rightarrow \pi$	300 - 330

Note: Specific literature values for the UV-Vis spectrum of **1,3-Di-p-tolylthiourea** were not found in the reviewed sources. The expected values are based on the typical electronic transitions for aromatic thiourea derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A PerkinElmer FT-IR spectrometer or equivalent.
- Sample Preparation: The solid sample of **1,3-Di-p-tolylthiourea** is finely ground with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

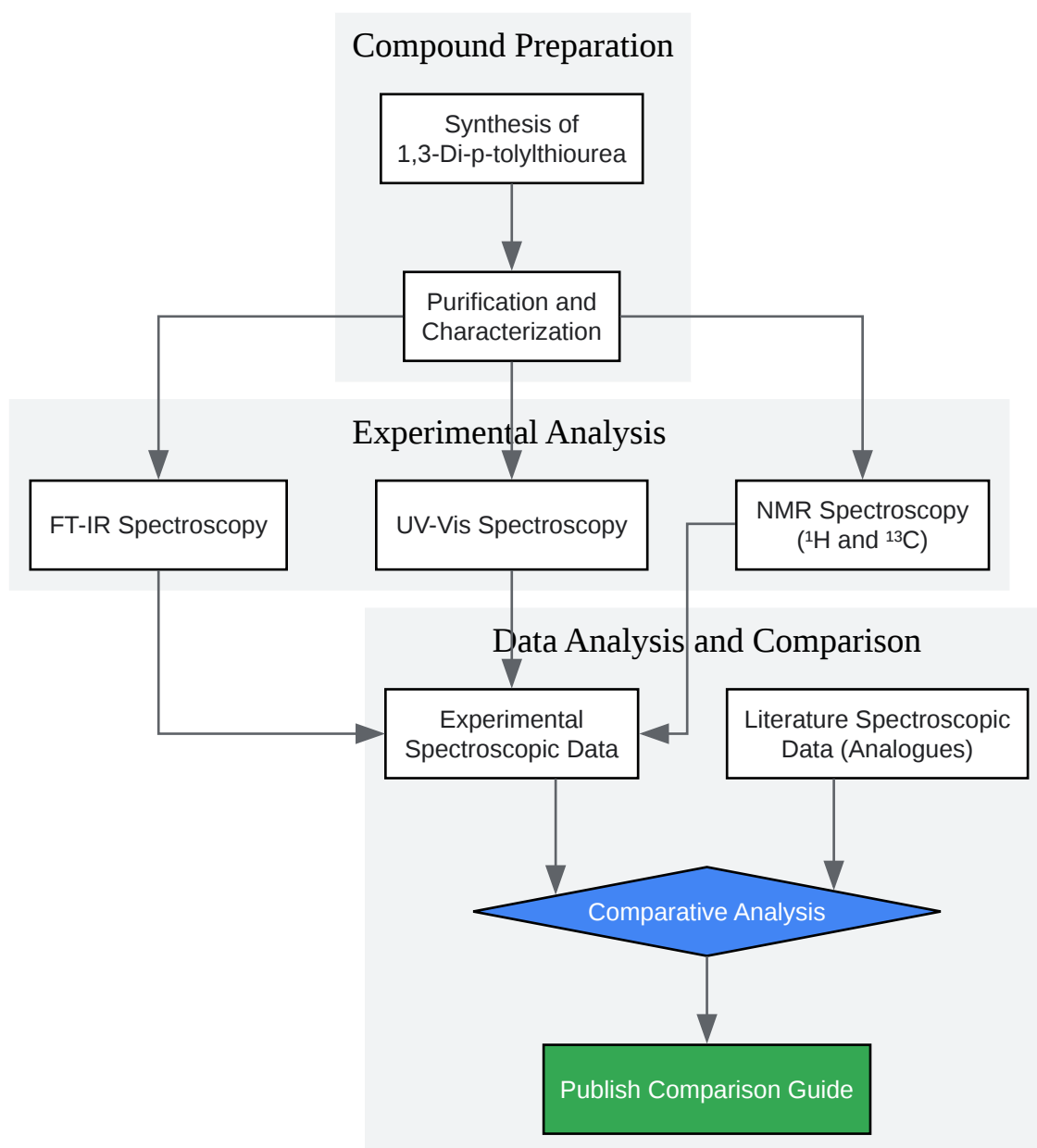
- **Instrumentation:** A Shimadzu UV-1800 spectrophotometer or equivalent.[\[6\]](#)
- **Sample Preparation:** A stock solution of **1,3-Di-p-tolylthiourea** is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10^{-3} M . Serial dilutions are then performed to obtain solutions with concentrations in the range of 10^{-4} to 10^{-6} M .
- **Data Acquisition:** The spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The UV-Vis absorption spectra of the sample solutions are then recorded over a wavelength range of 200-800 nm.[\[6\]](#)

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance 400 MHz NMR spectrometer or equivalent.
- **Sample Preparation:** Approximately 5-10 mg of **1,3-Di-p-tolylthiourea** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00\text{ ppm}$).
- **Data Acquisition:**
 - ^1H NMR: The ^1H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of 0-12 ppm, a pulse width of 90° , and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Workflow and Visualization

The logical workflow for the comparison of spectroscopic data is illustrated in the diagram below.



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